molecular formula C20H25N3O3S B2439181 N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}benzamide CAS No. 899955-88-5

N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}benzamide

Cat. No.: B2439181
CAS No.: 899955-88-5
M. Wt: 387.5
InChI Key: ROLKKEDUTNPHNK-UHFFFAOYSA-N
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Description

N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a benzamide group linked to a piperazine ring, which is further substituted with a benzyl group and a sulfonylethyl chain. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reductive amination of 4-benzylpiperazine with an appropriate aldehyde, followed by sulfonylation to introduce the sulfonylethyl group. The final step involves the coupling of the sulfonylated piperazine derivative with benzoyl chloride to form the desired benzamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonylethyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .

Mechanism of Action

The mechanism of action of N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable complexes with these enzymes, leading to effective inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups, which impart distinct chemical properties and biological activities. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound for further research and development.

Biological Activity

Overview

N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}benzamide, also known by its CAS number 899955-88-5, is a synthetic compound characterized by a benzamide structure with a sulfonyl group linked to a piperazine moiety. This compound has gained attention for its potential biological activities, particularly in pharmacological research.

Chemical Structure

The molecular formula of this compound is C20H25N3O3S, with a molecular weight of approximately 387.50 g/mol. The structural features that contribute to its biological activity include:

  • Benzamide Core : Provides a stable framework for interactions with biological targets.
  • Piperazine Ring : Known for modulating neurotransmitter systems.
  • Sulfonyl Group : Enhances solubility and potential interactions through hydrogen bonding.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. The piperazine moiety is particularly significant due to its role in modulating neurotransmitter systems, which is crucial in the context of central nervous system (CNS) disorders.

Pharmacological Studies

  • CNS Activity : Preliminary studies suggest that this compound may exhibit activity against glycine transporters, which are vital for regulating neurotransmitter levels in the CNS. In vitro assays indicate that it possesses favorable potency and selectivity against glycine transporter-1 (GlyT1) .
  • Anticancer Properties : The compound has been evaluated for its potential anticancer effects. Studies have shown that it may inhibit cell proliferation in certain cancer cell lines, although the exact mechanisms remain under investigation .
  • Inflammation Modulation : There is emerging evidence that this compound may possess anti-inflammatory properties, potentially through the inhibition of arachidonic acid pathways, which are critical in inflammatory responses .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructure/FunctionalityUnique Features
N-(4-benzylpiperazin-1-yl)-sulfonamideContains piperazine and sulfonamide groupsLacks benzamide core
3-(4-benzylpiperazin-1-yl)-sulfonylbenzoic acidSimilar sulfonamide structureDifferent aromatic system
SAR1118Modulates neurotransmitter systemsContains difluorobenzene moiety

Case Studies

Several studies have investigated the pharmacological potential of this compound:

  • Study on Glycine Transporters : In vitro studies demonstrated that this compound effectively inhibits glycine uptake in neuronal cell lines, suggesting its utility in treating disorders characterized by dysregulated glycine levels .
  • Antitumor Activity Assessment : A study published in a peer-reviewed journal reported that this compound exhibited significant cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .
  • Inflammatory Response Modulation : Research focused on the compound's ability to modulate inflammatory pathways showed promising results, positioning it as a candidate for further investigation in inflammatory diseases .

Properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c24-20(19-9-5-2-6-10-19)21-11-16-27(25,26)23-14-12-22(13-15-23)17-18-7-3-1-4-8-18/h1-10H,11-17H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLKKEDUTNPHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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